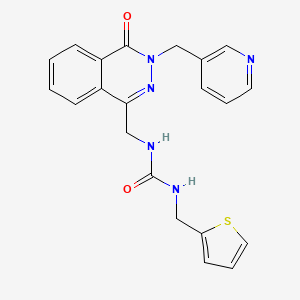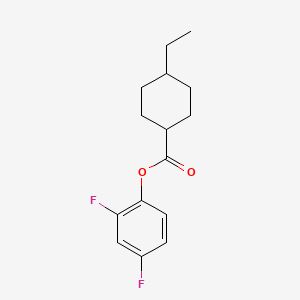
2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C15H18F2O2 It is a derivative of cyclohexane carboxylate, where the cyclohexane ring is substituted with a 2,4-difluorophenyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate typically involves the esterification of 4-ethylcyclohexane-1-carboxylic acid with 2,4-difluorophenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability, while the ester group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- 2,4-Difluorophenyl 4-methylcyclohexane-1-carboxylate
- 2,4-Difluorophenyl 4-propylcyclohexane-1-carboxylate
- 2,4-Difluorophenyl 4-butylcyclohexane-1-carboxylate
Comparison: Compared to its analogs, 2,4-Difluorophenyl 4-ethylcyclohexane-1-carboxylate has a unique balance of hydrophobic and hydrophilic properties due to the ethyl group and fluorine atoms. This balance can influence its solubility, reactivity, and biological activity, making it a distinct compound in its class.
Propriétés
Numéro CAS |
89203-88-3 |
|---|---|
Formule moléculaire |
C15H18F2O2 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
(2,4-difluorophenyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18F2O2/c1-2-10-3-5-11(6-4-10)15(18)19-14-8-7-12(16)9-13(14)17/h7-11H,2-6H2,1H3 |
Clé InChI |
BDOPKEWYJSZUOE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

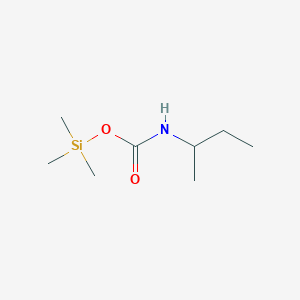
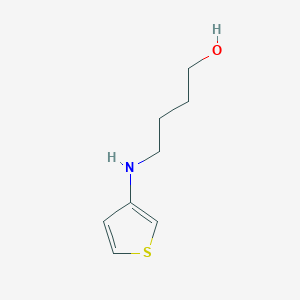
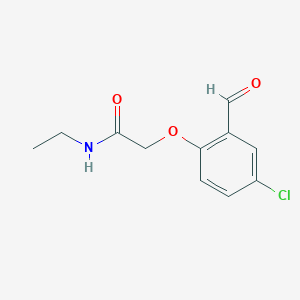
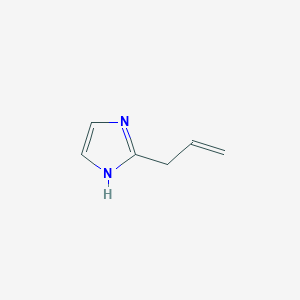
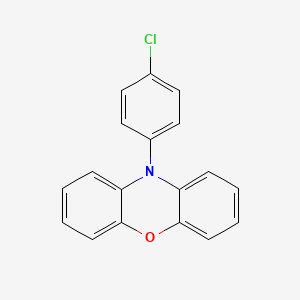

![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
